
オキソノルフロキサシン
説明
Synthesis Analysis
Sparfloxacin, a compound closely related to fluoroquinolones, is synthesized through a multi-step process beginning with 2,3,4,5 tetrafluorobenzoic acid. This process involves nitronation, acyl chlorination, condensation with diethyl malonate, partial hydrolysis and decarboxylation, condensation with triethyl orthoformate, cyclopropylamine displacement, cyclization, reduction, hydrolysis, and then condensation with 2,6 dimethylpiperazine, yielding an overall process yield of about 28% (Jian, 2001).
Molecular Structure Analysis
The molecular structure of Sparfloxacin, similar to what would be expected for Oxonorfloxacin, involves a complex arrangement of cyclopropyl, piperazinyl, and fluoro groups attached to a quinolone core. This arrangement is crucial for its antimicrobial activity. The structure has been studied using techniques like 19F NMR and single crystal X-ray diffraction, revealing specific atomic arrangements and bonding patterns (Munigela et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of fluoroquinolones involve interactions with bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting bacterial DNA synthesis. Specific reactions, such as the formation of metal complexes, have been observed to impact the biological activity of these compounds, indicating a rich chemistry that could extend to Oxonorfloxacin (Efthimiadou et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, directly influence the drug's bioavailability and efficacy. For Sparfloxacin, detailed investigations into its crystal structure have provided insights into its solubility and stability, which are critical for developing effective formulations (Prasad et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards light and pH sensitivity, are vital for understanding the stability and shelf life of fluoroquinolones. For instance, Sparfloxacin undergoes photodegradation, leading to the formation of products such as 8-desfluorosparfloxacin. Such studies are essential for determining the storage conditions and handling of these drugs to preserve their efficacy (Engler et al., 1998).
科学的研究の応用
ノルフロキサシンの検出
オキソノルフロキサシンは、フルオロキノロン系広域スペクトル抗菌薬の一種であるノルフロキサシンの検出に使用できます . ナノマテリアルを模倣酵素として使用することで、生体システムにおける生体分子検出の実現に有望な道が開かれます . ノルフロキサシンの添加により、表面電荷制御による電子移動調節により、ナノ酵素の触媒効率が10倍向上しました . 示された比色検出システムは、ノルフロキサシンに対して高い選択性を示しました .
光触媒分解
オキソノルフロキサシンは、水中のノルフロキサシン系抗生物質の光触媒分解に使用できます . g-C3N4/ZnxCd(1-x)S複合材料の最も優れた光分解ノルフロキサシン分解率は89.8%であり、これはg-C3N4とZnxCd(1-x)Sの投与比が1:1の場合に得られました . この実験は、触媒のpHの影響を調査し、7±0.3の範囲で最適なNORF分解環境pHを得るために実施されました .
環境への影響
環境中の抗菌剤(NORを含む)の存在は、生物における抗菌剤耐性発達の原因となる可能性があります . したがって、抗菌剤の毒性と耐性を考慮することは妥当です。 臨床療法におけるNORのモニタリングは、人間の健康と薬の品質管理にとって非常に重要です .
薬物モニタリング
カプセル中のノルフロキサシンの測定のための提案されたプロトコルの実際的な応用が実現しました<a aria-label="1: 4. 薬物モニタリング" data-citationid="1b654db9-6
特性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224816 | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74011-42-0 | |
| Record name | Oxonorfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonorfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

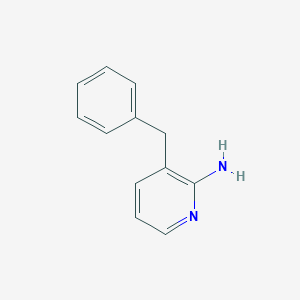
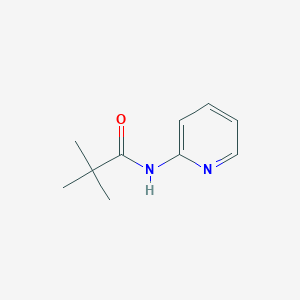

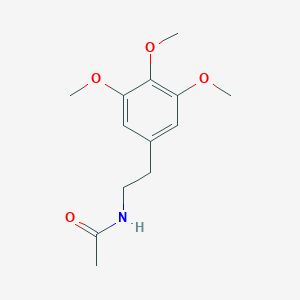
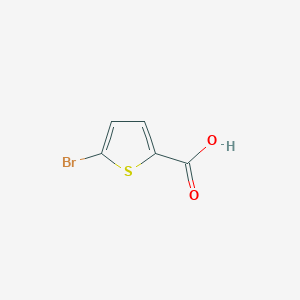


![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)
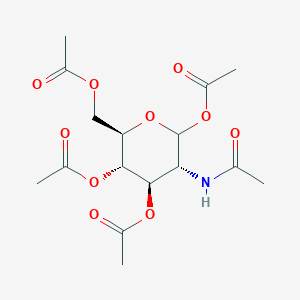

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)